molecular formula C20H16F3N3O2 B12886562 6-(4-(3-(Trifluoromethyl)phenyl)piperazin-1-yl)quinoline-5,8-dione CAS No. 111790-47-7

6-(4-(3-(Trifluoromethyl)phenyl)piperazin-1-yl)quinoline-5,8-dione

Cat. No.: B12886562
CAS No.: 111790-47-7
M. Wt: 387.4 g/mol
InChI Key: MXUIFKIKOBSPGT-UHFFFAOYSA-N
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Description

6-(4-(3-(Trifluoromethyl)phenyl)piperazin-1-yl)quinoline-5,8-dione is a synthetic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-(3-(Trifluoromethyl)phenyl)piperazin-1-yl)quinoline-5,8-dione typically involves the following steps:

    Formation of the Piperazine Derivative: The piperazine derivative can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via nucleophilic substitution reactions.

    Formation of the Quinoline Core: The quinoline core is synthesized through cyclization reactions involving appropriate precursors.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

6-(4-(3-(Trifluoromethyl)phenyl)piperazin-1-yl)quinoline-5,8-dione undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Nucleophilic Substitution Reagents: Trifluoromethyl iodide, trifluoromethyl sulfonium salts

Major Products

The major products formed from these reactions include various quinoline derivatives with different functional groups, which can exhibit diverse biological activities .

Mechanism of Action

The mechanism of action of 6-(4-(3-(Trifluoromethyl)phenyl)piperazin-1-yl)quinoline-5,8-dione involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(4-(3-(Trifluoromethyl)phenyl)piperazin-1-yl)quinoline-5,8-dione is unique due to the combination of the trifluoromethyl phenyl piperazine moiety and the quinoline-5,8-dione core. This unique structure imparts distinct biological activities and makes it a versatile compound for various scientific research applications .

Properties

CAS No.

111790-47-7

Molecular Formula

C20H16F3N3O2

Molecular Weight

387.4 g/mol

IUPAC Name

6-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]quinoline-5,8-dione

InChI

InChI=1S/C20H16F3N3O2/c21-20(22,23)13-3-1-4-14(11-13)25-7-9-26(10-8-25)16-12-17(27)18-15(19(16)28)5-2-6-24-18/h1-6,11-12H,7-10H2

InChI Key

MXUIFKIKOBSPGT-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC(=C2)C(F)(F)F)C3=CC(=O)C4=C(C3=O)C=CC=N4

Origin of Product

United States

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